![molecular formula C12H15Cl2FN2O B1419280 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride CAS No. 1073059-28-5](/img/structure/B1419280.png)
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride
Overview
Description
1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride (1-CA-4-FPP-HCl) is a synthetic compound that has recently gained attention in the scientific research field due to its potential applications in drug development and other biochemical and physiological studies. This compound is a derivative of piperazine and is composed of a chloroacetyl group and a 4-fluorophenyl group. It has a molecular formula of C12H15ClFN2O and a molecular weight of 248.7 g/mol.
Scientific Research Applications
Synthesis and Characterization
Flunarizine Synthesis : 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride is a key intermediate in the synthesis of Flunarizine, a drug used to treat migraines and other disorders. It's synthesized via condensation reactions involving various catalysts and separation methods (Shakhmaev, Sunagatullina, & Zorin, 2016).
Chromatographic Analysis : Micellar liquid chromatography and microemulsion liquid chromatography have been utilized to separate Flunarizine hydrochloride and its degradation products, including compounds related to 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Biological Evaluation and Activity
- Antitumor Activity : Novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant inhibitory activity against tumor cells, particularly the CDC25B, highlighting potential antitumor applications (Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016).
Chemical Process Development
- Quality Control and Stability : A sensitive high-performance liquid chromatographic assay method has been developed for quality control and stability studies of related compounds, demonstrating its importance in pharmaceutical manufacturing processes (Dwivedi, Saxena, Saxena, & Singh, 2003).
X-ray Diffraction Studies
- Structure Confirmation : X-ray diffraction studies have been conducted to confirm the structure of related compounds, proving crucial in the understanding of their chemical properties and potential applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Novel Syntheses and Applications
Neuroleptic Agents Synthesis : The compound has been utilized in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, showcasing its versatility in producing a variety of pharmaceutical products (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Synthesis of Antidepressants : It has played a role in the synthesis of novel antidepressants, indicating its potential in developing treatments for mental health disorders (Dorsey, Miranda, Cozzi, & Pinney, 2004).
Mechanism of Action
Piperazines
Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group. This class of compounds includes several antipsychotic drugs as well as other types of drugs such as antihistamines and antidepressants .
Fluorophenyl Compounds
The fluorophenyl group in the compound could potentially increase its lipophilicity, which might enhance its ability to cross biological membranes, including the blood-brain barrier. This property is often exploited in drug design .
Chloroacetyl Compounds
The chloroacetyl group is a type of acyl chloride. Acyl chlorides are reactive substances used in organic synthesis. The chlorine atom makes the carbonyl group more electrophilic, increasing its reactivity with nucleophiles .
properties
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O.ClH/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11;/h1-4H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGDLQLIEORZPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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